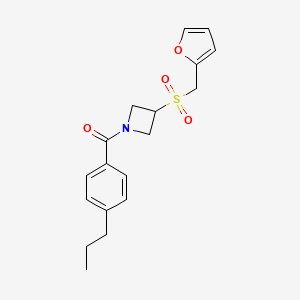
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process involves mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The derivatives are then prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Mécanisme D'action
The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone is not fully understood. However, studies have suggested that the compound exerts its activity by interacting with specific molecular targets. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and proliferation. In inflammation research, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of bacterial enzymes, such as beta-lactamase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of bacterial enzymes, which can lead to the inhibition of bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to exhibit promising activity against a range of diseases. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. The compound is relatively unstable, and it can degrade quickly under certain conditions. This compound is also relatively insoluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone. In cancer research, this compound could be further studied for its potential as a therapeutic agent against different types of cancer. In inflammation research, this compound could be further studied for its potential as a therapeutic agent against different inflammatory diseases. This compound could also be further studied for its potential as an antibacterial agent. Additionally, the synthesis of this compound could be optimized to improve the stability and solubility of the compound.
Méthodes De Synthèse
The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone involves the reaction of furan-2-ylmethylsulfonyl chloride with azetidin-1-amine, followed by the reaction of the resulting intermediate with 4-propylbenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods.
Applications De Recherche Scientifique
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone has been extensively studied for its potential as a therapeutic agent. The compound has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and bacterial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-2-4-14-6-8-15(9-7-14)18(20)19-11-17(12-19)24(21,22)13-16-5-3-10-23-16/h3,5-10,17H,2,4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOZFCFGUZOPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

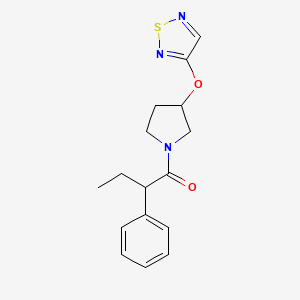
![ethyl 2-(2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)thiazol-4-yl)acetate](/img/structure/B2910303.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2910304.png)
![2-Chloro-N-[(3-ethoxyphenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2910306.png)
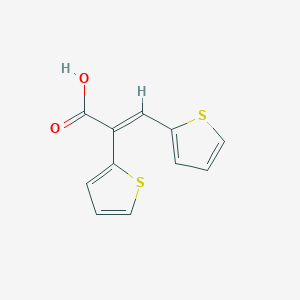
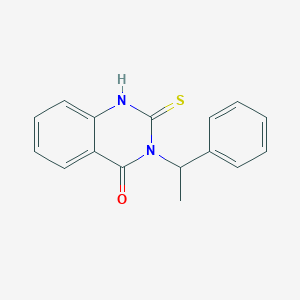
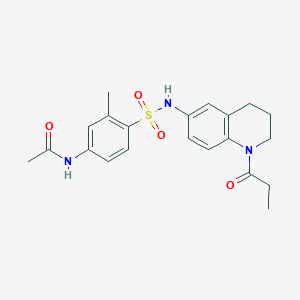
![2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910310.png)
![1-[2-(3,4-difluorophenoxy)phenyl]-N-(4-iodophenyl)methanimine](/img/structure/B2910312.png)
![[2-Oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2910313.png)
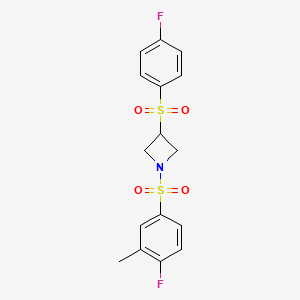
![Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2910315.png)
![[2-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2910317.png)
![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)